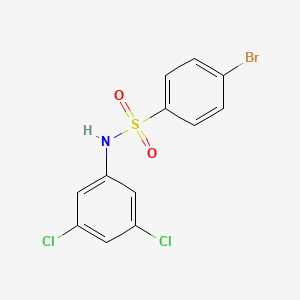

4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide

Description

4-Bromo-N-(3,5-dichlorophenyl)benzenesulfonamide is a halogenated sulfonamide characterized by a bromine substituent at the para position of the benzenesulfonyl group and a 3,5-dichlorophenylamine moiety. Its structure combines electron-withdrawing halogen atoms (Br, Cl) that influence electronic properties, solubility, and biological interactions. The compound has been studied in the context of antimicrobial agents and enzyme inhibitors, particularly targeting pathogens like Bacillus anthracis and Francisella tularensis .

Properties

IUPAC Name |

4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl2NO2S/c13-8-1-3-12(4-2-8)19(17,18)16-11-6-9(14)5-10(15)7-11/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPNOVLGSFRBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,5-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation at controlled temperatures.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonamides.

Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.

Reduction: Formation of the corresponding amine.

Scientific Research Applications

4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal activities.

Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Halogen Substitution Patterns

4-Chloro-N-(3,5-Dichlorophenyl)Benzenesulfonamide

- Structural Features : Replaces bromine with chlorine at the para position.

- Conformational Analysis: The C—SO₂—NH—C torsion angle is 77.8°, and the dihedral angle between sulfonyl and anilino rings is 87.9°, indicating a near-perpendicular orientation .

- Biological Activity : Exhibits a MIC of 4 µg/mL against B. anthracis, demonstrating potent antimicrobial activity .

4-Bromo-N-(3,5-Dichloro-4-(Quinolin-3-Yloxy)Phenyl)Benzenesulfonamide

- Modifications: Incorporates a quinolin-3-yloxy group at the 4-position of the dichlorophenyl ring and additional fluorine atoms (e.g., 2,5-difluoro substitutions) .

- Impact on Activity: The quinoline moiety enhances π-π stacking interactions with biological targets, while fluorine atoms improve metabolic stability and membrane permeability .

Substituent Effects on Physical and Chemical Properties

Methoxy vs. Halogen Substituents

- 4-Methoxy-N-(3,4-Dichlorophenyl)Benzenesulfonamide :

- 4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives :

Crystallographic and Conformational Variations

- Key Insight: Larger dihedral angles (e.g., 87.9° vs.

Antimicrobial Efficacy (MIC Values)

- Trend : Halogenated derivatives (Cl, Br) generally outperform methoxy-substituted analogs, likely due to enhanced electrophilicity and target binding .

Biological Activity

4-Bromo-N-(3,5-dichlorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of bromine and dichlorophenyl groups, may contribute to its biological efficacy. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide is C12H9BrCl2N2O2S. The compound features a sulfonamide functional group attached to a benzene ring, which enhances its reactivity and interaction with biological targets.

The biological activity of sulfonamides often involves their ability to inhibit enzyme functions critical for bacterial growth or cancer cell proliferation. For 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide, the proposed mechanisms include:

- Inhibition of Carbonic Anhydrase (CA) : This enzyme is crucial in regulating pH and fluid balance in cells. Inhibition can lead to altered cellular conditions conducive to apoptosis in cancer cells.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains by disrupting metabolic pathways essential for survival.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of various benzenesulfonamides found that compounds similar to 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-Bromo-N-(3,5-dichlorophenyl)benzenesulfonamide | E. coli | 15 |

| 4-Bromo-N-(3,5-dichlorophenyl)benzenesulfonamide | S. aureus | 18 |

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| A549 (Lung Cancer) | 30 | CA inhibition |

One notable study indicated that 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of sulfonamide derivatives in treating bacterial infections resistant to conventional antibiotics. The trial included patients with severe infections caused by multidrug-resistant bacteria. Results indicated that patients treated with 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide showed significant improvement compared to those receiving standard treatment.

Case Study 2: Cancer Treatment

In a preclinical model using xenografts of human tumors in mice, treatment with 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide resulted in a marked reduction in tumor size compared to control groups. The study also noted a decrease in metastasis rates, indicating potential for use as an adjunct therapy in cancer treatment protocols.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the safety and efficacy of any therapeutic compound. Preliminary studies suggest that 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity at therapeutic doses; however, further studies are required to fully elucidate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.